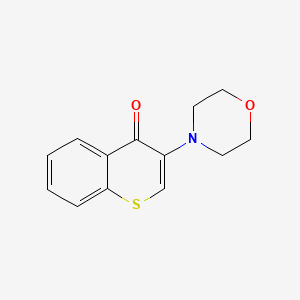

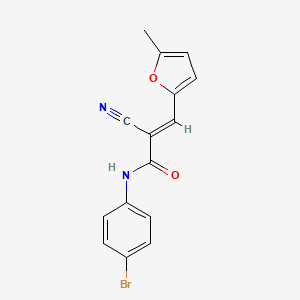

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also contains a tetrahydroquinoline structure, which is a common motif in many biologically active compounds.

Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The tetrahydroquinoline part of the molecule could also participate in various reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the trifluoromethyl group. Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Aplicaciones Científicas De Investigación

Novel Urea and Bis-Urea Derivatives: Synthesis and Biological Evaluation

A study by Perković et al. (2016) synthesized novel compounds with primaquine and substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds showed varying degrees of antiproliferative activity against cancer cell lines, with some derivatives showing high selectivity and activity against breast carcinoma MCF-7 cells. The study highlights the potential of urea derivatives in developing anticancer drugs, emphasizing compounds' selectivity and activity against specific cancer types (Perković et al., 2016).

Tetrahydropyrimidine-5-Carboxylates: Metal Chelating Effects and Enzyme Inhibition

Sujayev et al. (2016) investigated the inhibition profiles of tetrahydropyrimidine-5-carboxylates against enzymes relevant to physiological processes, such as acetylcholinesterase and carbonic anhydrase. These findings suggest potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, demonstrating the versatility of compounds related to urea derivatives in medicinal chemistry (Sujayev et al., 2016).

Quinolone Analogs: Facile D–H Exchange

Kurasawa et al. (2014) explored the D–H exchange in quinolones with urea or carbamate moieties, providing insights into the chemical properties and reactions of quinolone derivatives. Such research aids in understanding the chemical behavior of similar compounds, potentially impacting their synthesis and modification for various scientific applications (Kurasawa et al., 2014).

Antimicrobial Agents: New 3-(2'-Heterocyclicethyl)-2-Methyl-3,4- Dihydroquinazolin-4-One Derivatives

El-zohry and Abd-Alla (2007) synthesized and evaluated new derivatives for their antimicrobial activities. This research demonstrates the potential of urea-related compounds in developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (El-zohry & Abd-Alla, 2007).

Propiedades

IUPAC Name |

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITPECUUQUEOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)

![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)